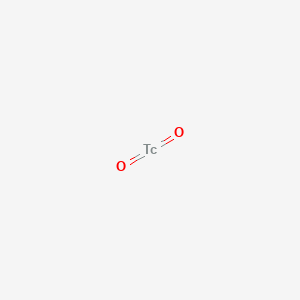
technetium dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a radioactive black solid that slowly oxidizes in air . . This compound is notable for its unique properties and applications in various scientific fields.
Métodos De Preparación
Technetium(IV) oxide was first produced in 1949 by electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide . This method is used for separating technetium from molybdenum and rhenium . More efficient methods have since been developed, including:
- Reduction of ammonium pertechnetate by zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid .
- Hydrolysis of potassium hexachlorotechnate .
- Decomposition of ammonium pertechnetate at 700°C under an inert atmosphere .
- Reaction of ammonium pertechnetate with sodium dithionite .
Análisis De Reacciones Químicas
Technetium(IV) oxide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Technetium(IV) oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of technetium dioxide involves its ability to undergo redox reactions, which allows it to interact with various molecular targets and pathways. For example, in radiopharmaceuticals, technetium compounds bind to specific tissues or organs, allowing for imaging and diagnostic purposes .
Comparación Con Compuestos Similares
Technetium(IV) oxide can be compared to other technetium compounds, such as:
Technetium(VII) oxide: This compound is formed by the oxidation of technetium dioxide and has different chemical properties and applications.
Technetium(IV) sulfide: Similar to this compound, but with sulfur instead of oxygen, leading to different reactivity and applications.
Technetium(IV) chloride: Another technetium compound with different chemical behavior and uses.
Technetium(IV) oxide is unique due to its specific oxidation state and the ability to form stable compounds that are useful in various scientific and industrial applications.
Propiedades
Número CAS |
12036-16-7 |
|---|---|
Fórmula molecular |
O2Tc |
Peso molecular |
129.906 g/mol |
Nombre IUPAC |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
Clave InChI |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
SMILES canónico |
O=[Tc]=O |
Sinónimos |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



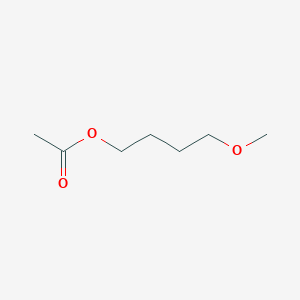

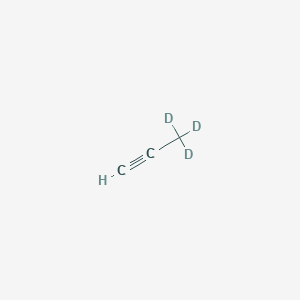

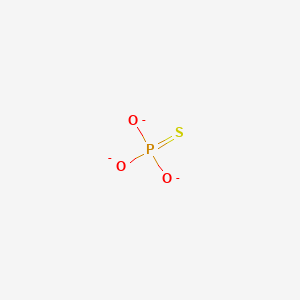
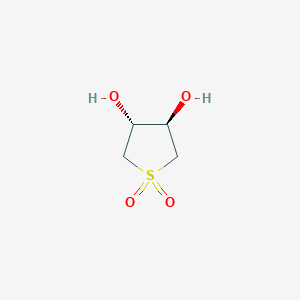


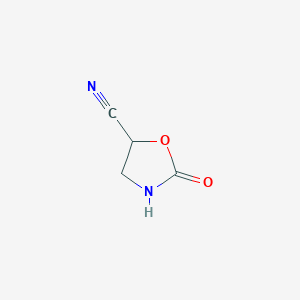
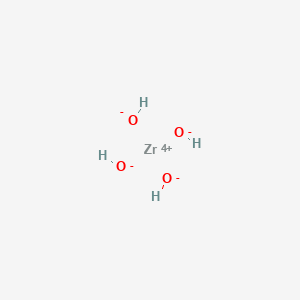
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)


